molecular formula C14H12N2OS B5712073 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide

Cat. No. B5712073
M. Wt: 256.32 g/mol
InChI Key: JMEBVNHNMZVQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide, also known as DTN or DNT, is a synthetic compound that has been used in various scientific research applications. This compound has gained much attention due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide is not fully understood. However, it has been suggested that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and DNA repair.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In neurons, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide has been shown to protect against oxidative stress, prevent neuroinflammation, and promote neuronal survival. In the cardiovascular system, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide has been shown to reduce blood pressure, improve endothelial function, and prevent atherosclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide in lab experiments is its high yield synthesis method, making it cost-effective and efficient. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide has shown promising results in various scientific research applications. However, one limitation of using N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide in lab experiments is its potential toxicity, which requires careful dosing and handling.

Future Directions

There are several future directions for the research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide. One direction is to further investigate the mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide, as it is not fully understood. Another direction is to explore the potential therapeutic applications of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide in other diseases, such as autoimmune diseases and metabolic disorders. Furthermore, future research could focus on developing more potent and selective analogs of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide for improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide involves the reaction of 2-naphthoic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The yield of this synthesis method is relatively high, making it an efficient and cost-effective method for producing N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide has been shown to protect neurons from oxidative stress and prevent neuroinflammation. In cardiovascular disease research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthamide has been shown to reduce blood pressure and improve endothelial function.

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c17-13(16-14-15-7-8-18-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEBVNHNMZVQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)naphthalene-2-carboxamide

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